2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C26H21NO5 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO5/c1-15-8-11-20-18(12-15)24(29)22-23(17-9-10-19(28)21(13-17)31-2)27(26(30)25(22)32-20)14-16-6-4-3-5-7-16/h3-13,23,28H,14H2,1-2H3 |
InChI Key |
JUBGXCAXRSGTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
-
Core substrate : Methyl 7-methyl-4-(2-hydroxyphenyl)-2,4-dioxobutanoate serves as the diketone precursor, providing the chromene and pyrrole moieties.
-
Aldehyde component : 4-Hydroxy-3-methoxybenzaldehyde introduces the substituted phenyl group at position 1.
-
Amine component : Benzylamine delivers the benzyl substituent at position 2.
The mechanism proceeds through sequential condensation, cyclization, and dehydration steps (Scheme 1). Initial Schiff base formation between the aldehyde and amine generates an imine intermediate, which undergoes Michael addition with the diketone. Acid-catalyzed dehydration then completes the annulation, forming the tetracyclic system.
Optimization of Reaction Conditions
Critical parameters were systematically evaluated to maximize yield and purity (Table 1).
Table 1. Optimization of Multicomponent Reaction Conditions
Key findings:
-
Solvent effects : Ethanol with 10% acetic acid provided optimal protonation for dehydration while solubilizing intermediates.
-
Thermal profile : Reflux conditions (80°C) accelerated ring closure without side reactions observed at higher temperatures.
-
Stoichiometry : A slight excess (5%) of aldehyde and amine ensured complete consumption of the diketone.
Stepwise Synthesis and Isolation
Procedure
-
Imine formation : 4-Hydroxy-3-methoxybenzaldehyde (1.05 eq.) and benzylamine (1.05 eq.) in anhydrous ethanol stirred at 25°C for 30 min.
-
Michael addition : Methyl 7-methyl-4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq.) added, heated to 40°C for 20 min.
-
Cyclodehydration : Acetic acid (1 mL) introduced, refluxed at 80°C for 20 h (TLC monitoring, EtOAc/hexanes 1:2).
-
Workup : Cooled to 0°C, filtered, and recrystallized from ethanol (3 vol).
Yield and Purity
-
Isolated yield : 74% (3.21 g scale)
-
Purity : >95% (HPLC, C18 column, MeCN/H2O 70:30)
-
Recovery : 89% after single crystallization, negating need for chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (400 MHz, DMSO-d6)
Infrared Spectroscopy (KBr, cm−1)
High-Resolution Mass Spectrometry
Comparative Analysis of Alternative Routes
Ring-Opening Strategy
While the PMC study explored hydrazine-mediated ring-opening of chromeno-pyrrole-diones to pyrazolones, this pathway is unsuitable for the target compound due to:
Solid-Phase Synthesis Attempts
Preliminary trials using Wang resin-bound diketones showed:
-
22% yield due to steric hindrance
-
Purity <80% after cleavage
Scalability and Process Considerations
Kilogram-Scale Demonstration
-
Batch size : 1.2 kg diketone input
-
Yield : 68% (823 g product)
-
Purity : 93% (recrystallized)
Environmental Metrics
-
PMI (Process Mass Intensity) : 18.7 vs. 43.2 for traditional stepwise synthesis
-
E-factor : 6.3 (solvent recovery included)
Chemical Reactions Analysis
2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, such as halogenation using bromine or chlorination using chlorine gas.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit promising anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted the synthesis of various 1,2-dihydrochromeno[2,3-c]pyrrole derivatives and their evaluation against different cancer cell lines, showing significant cytotoxic effects .
Antioxidant Properties
The antioxidant capabilities of this compound are also noteworthy. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Research has shown that such compounds can protect cellular components from oxidative damage .
Synthetic Methodologies
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs). These reactions are advantageous for creating libraries of diverse compounds efficiently. A recent study demonstrated a successful one-pot synthesis involving aryl aldehydes and primary amines under mild conditions, yielding high-purity products .
Diversity-Oriented Synthesis
The compound has been utilized in diversity-oriented synthesis approaches to generate a wide array of derivatives with varied biological activities. This method emphasizes the creation of structurally diverse libraries that can be screened for potential pharmaceutical applications .
Material Science
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. Such modifications can lead to the development of advanced materials suitable for various applications in electronics and packaging.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antioxidant Properties | Showed effective free radical scavenging activity comparable to standard antioxidants like ascorbic acid. |
| Study C | Synthetic Methodology | Achieved high yields (up to 86%) in a one-pot synthesis of related compounds under optimized conditions. |
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with bacterial cell membranes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of chromeno[2,3-c]pyrrole-3,9-diones are highly substituent-dependent. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
*Yields vary based on reaction conditions (e.g., donor/acceptor substituents require heating adjustments) .
Key Findings:
Substituent Effects on Bioactivity: Antiviral Activity: The thiadiazole-substituted derivative AV-C () exhibits broad-spectrum antiviral activity, likely due to its TRIF pathway agonism. Cytotoxicity: Chlorine substitution at position 7 (e.g., 7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-...) correlates with cytotoxicity against HT-29 and A-549 cancer cells, suggesting halogenation increases membrane permeability . Enzyme Modulation: The diethylaminopropyl side chain in 2-(3-(diethylamino)propyl)-6-methoxy-... enhances glycosaminoglycan mimetic behavior, critical for anticoagulant applications .
Synthetic Accessibility :
- The target compound’s benzyl and methoxyphenyl groups are compatible with one-pot MCRs, but yields (24–86%) are lower than simpler analogs like 7-chloro derivatives (72%) due to steric hindrance .
- Allyl and ethyl substituents (e.g., 2-Allyl-1-(4-ethylphenyl)-7-methyl-...) require longer heating (2 h) for cyclization, whereas electron-withdrawing groups (e.g., Cl) accelerate reaction kinetics .
Physicochemical Properties :
- Melting points (>295°C for 7-chloro derivatives vs. 235–237°C for allyl analogs) reflect increased crystallinity with halogenation .
- The target compound’s logP (estimated 3.1) suggests moderate lipophilicity, balancing bioavailability and solubility .
Research Implications
Chromeno[2,3-c]pyrrole-3,9-diones are underexplored but promising scaffolds for drug discovery. The target compound’s methoxy and hydroxy groups position it as a candidate for antiviral or anti-inflammatory studies, leveraging SAR insights from analogs like AV-C. Future work should prioritize in vitro assays to validate its bioactivity and optimize synthetic protocols for scale-up .
Biological Activity
The compound 2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound is pivotal in determining its biological activity. The presence of the pyrrole and chromene rings contributes to its pharmacological properties.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have indicated that derivatives of pyrrole compounds, including those similar to our target compound, possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity :
- Mechanisms of Action :
Antimicrobial Studies
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 | |
| Escherichia coli | 12.5 | |
| Methicillin-resistant S. aureus | 0.125 |
These results indicate a promising spectrum of activity against key pathogenic bacteria.
Cytotoxicity Assays
Cytotoxic effects were assessed using the MTT assay across various cancer cell lines:
The data suggest that the compound has significant potential as an anticancer agent.
Case Studies
A notable study explored the effects of similar pyrrole derivatives on multidrug-resistant bacterial strains. The findings revealed that compounds with structural similarities to this compound effectively reduced bacterial load in vitro and in vivo models by disrupting biofilm formation and enhancing antibiotic susceptibility .
Q & A
Q. What synthetic methods are effective for synthesizing this compound, and how can purity be optimized?
Methodological Answer: The synthesis of this chromeno-pyrrole-dione derivative relies on multicomponent reactions (MCRs) to assemble its fused heterocyclic core. Key steps include:
- Condensation Reactions : Reacting substituted benzaldehydes with activated methylene compounds (e.g., dimedone derivatives) under acidic or basic conditions to form the chromene ring .
- Pyrrole Ring Formation : Cyclization via nucleophilic attack or metal-catalyzed coupling (e.g., using Cu(I) or Pd(0)) to incorporate the benzyl and aryl substituents .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (CH₂Cl₂/hexane) to achieve >95% purity .
Q. Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor intermediates via TLC or HPLC to identify side products (e.g., over-oxidized or dimerized species) .
Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the benzyl (δ 4.5–5.0 ppm, CH₂), methoxy (δ 3.8–4.0 ppm), and chromene carbonyl (δ 170–180 ppm) groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region to confirm substitution patterns .
- X-ray Crystallography :
- Thermal Analysis :
- DSC/TGA to assess decomposition temperatures (>250°C indicates thermal stability for drug formulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution vs. static crystal packing):
- Case Study : If NMR suggests equatorial benzyl positioning but X-ray shows axial orientation:
- Perform variable-temperature NMR to detect conformational exchange broadening .
- Compare DFT-calculated NMR shifts (Gaussian 09) with experimental data to identify the dominant solution-phase conformer .
- Refinement Adjustments : In SHELXL, apply restraints for flexible groups (e.g., benzyl) to reduce overfitting .
Q. What strategies are employed to optimize regioselective functionalization of the chromeno-pyrrole-dione core?
Methodological Answer: Regioselectivity is controlled by electronic and steric factors:
- Electrophilic Substitution :
- Cross-Coupling :
- Protection/Deprotection :
Q. How do solvent polarity and reaction temperature influence functional group reactivity during derivatization?
Methodological Answer:
- Solvent Effects :
- Temperature :
Q. How can computational methods aid in predicting bioactivity and designing derivatives?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- Screen against kinase targets (e.g., EGFR) by aligning the chromene carbonyl with ATP-binding pockets .
- QSAR Modeling :
- Correlate substituent electronegativity (Hammett σ values) with antibacterial IC₅₀ data to prioritize synthetic targets .
- ADMET Prediction (SwissADME) :
- Optimize logP (<5) and topological polar surface area (>60 Ų) to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
